acetic acid,(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

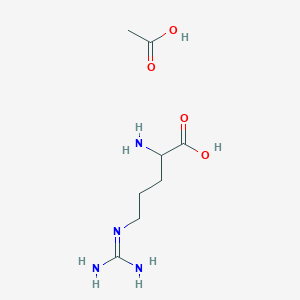

L-Arginine acetate is a salt formed from the amino acid L-arginine and acetic acid. L-Arginine is an essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, nitric oxide production, and immune function. Acetic acid is a simple carboxylic acid known for its role in vinegar. The combination of these two compounds results in L-Arginine acetate, which has unique properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Arginine acetate can be synthesized by reacting L-arginine with acetic acid in an aqueous solution. The reaction typically involves dissolving equimolar amounts of L-arginine and acetic acid in water, followed by slow evaporation to obtain the crystalline form of L-Arginine acetate . The reaction can be represented as follows:

L-Arginine+Acetic Acid→L-Arginine Acetate

Industrial Production Methods

In industrial settings, the production of L-Arginine acetate may involve more advanced techniques such as fermentation using genetically engineered microorganisms. For example, Escherichia coli can be metabolically engineered to enhance the production of L-arginine, which can then be reacted with acetic acid to form L-Arginine acetate .

Chemical Reactions Analysis

Types of Reactions

L-Arginine acetate undergoes various chemical reactions, including:

Oxidation: L-Arginine can be oxidized to form nitric oxide, a critical signaling molecule in the body.

Reduction: Reduction reactions involving L-Arginine acetate are less common but can occur under specific conditions.

Substitution: L-Arginine acetate can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and nitric oxide synthase enzymes.

Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

Substitution: Strong nucleophiles like hydroxide ions can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitric oxide and citrulline.

Reduction: Reduced forms of L-Arginine derivatives.

Substitution: Various substituted arginine derivatives depending on the nucleophile used.

Scientific Research Applications

L-Arginine acetate has numerous applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Plays a role in studying cellular metabolism and signaling pathways.

Industry: Utilized in the formulation of dietary supplements and pharmaceuticals.

Mechanism of Action

L-Arginine acetate exerts its effects primarily through the production of nitric oxide, a potent vasodilator. Nitric oxide is synthesized from L-arginine by the enzyme nitric oxide synthase. This process involves the oxidation of L-arginine to produce nitric oxide and citrulline. Nitric oxide then activates the enzyme guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which causes vasodilation and improved blood flow .

Comparison with Similar Compounds

Similar Compounds

L-Citrulline: Another amino acid involved in the nitric oxide cycle.

L-Ornithine: A precursor in the urea cycle and involved in arginine metabolism.

Agmatine: A derivative of L-arginine with potential neuroprotective effects.

Uniqueness of L-Arginine Acetate

L-Arginine acetate is unique due to its dual role in providing both L-arginine and acetic acid. This combination enhances its solubility and bioavailability, making it more effective in certain applications compared to other similar compounds.

Biological Activity

Acetic acid (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, commonly known as a derivative of L-arginine, is a complex organic compound with significant biological implications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C16H34N8O7

- Molecular Weight : 450.49 g/mol

- CAS Number : 51237-54-8

This compound features multiple amino and diaminomethylideneamino groups, contributing to its biological activity and interactions within various biochemical pathways.

The biological activity of acetic acid (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid primarily involves its role as a precursor in nitric oxide (NO) synthesis, a critical signaling molecule in various physiological processes. The compound acts by:

- Modulating Nitric Oxide Synthase (NOS) : It enhances the activity of NOS, leading to increased NO production, which plays a crucial role in vasodilation and blood flow regulation.

- Interacting with Receptors : The compound may bind to specific receptors involved in cellular signaling pathways, influencing cell proliferation and apoptosis.

Biological Activities

- Vasodilation : Due to its role in NO synthesis, this compound contributes to vasodilation, which is beneficial in cardiovascular health.

- Immune Function : It has been shown to enhance immune responses by promoting the activity of immune cells such as macrophages .

- Wound Healing : The compound's ability to increase blood flow and promote collagen synthesis aids in wound healing processes .

Case Studies

Several studies have investigated the biological effects of acetic acid (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid:

- Cardiovascular Health : A study demonstrated that administration of this compound improved endothelial function in patients with cardiovascular diseases by enhancing NO availability .

- Diabetes Management : Research indicated that acetic acid derivatives may play a role in glucose metabolism regulation, potentially benefiting diabetic patients through improved insulin sensitivity .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Biological Activity | Therapeutic Use |

|---|---|---|---|

| L-Arginine | NO Synthase Precursor | Vasodilation, Immune Enhancement | Cardiovascular Health |

| Citrulline | NO Synthase Precursor | Muscle Recovery, Endurance Improvement | Sports Nutrition |

| Ornithine | Urea Cycle Intermediary | Detoxification, Muscle Recovery | Bodybuilding |

Properties

IUPAC Name |

acetic acid;2-amino-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C2H4O2/c7-4(5(11)12)2-1-3-10-6(8)9;1-2(3)4/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZBJWQQAAQSQPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.